Cas no 105140-25-8 (2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium)

2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium 化学的及び物理的性質
名前と識別子
-
- tapso sodium
- TAPSO, sodium salt
- N-[Tris(hydroxymethyl)methyl]-2-hydroxypropanesulfonic acid, sodium salt
- TAPSO
- 3-(N-tris[HydroxyMethyl]MethylaMino)-2-hydroxypropanesulfonic acid sodiuM salt
- 3-[N-Tris(Hydroxymethyl)Methylamino]-2-Hydroxypropanesulfonic Acid Sodium Salt
- 3-(N-tris[Hydroxymethyl]methylamino)-2-hydroxypropanesulfonic acid
- 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid,sodium
- TAPSO sodium salt
- Sodium 3- [N-tris (hydroxymethyl) methylamino] -2-hydroxypropanesulfonate
- sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonate
- 2-Hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]propane-1-sulfonate sodium
- BOC-9-AMINONONANOICACID
- E78389
- sodium 3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropane-1-sulfonate
- AS-73547
- TAPSO sodium salt PUFFERAN?, min. 99%
- J-001348
- sodium 3-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-ylamino)-2-hydroxypropane-1-sulfonate
- MFCD00070009
- Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate
- AKOS024386347
- Sodium3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate
- 105140-25-8
- TAPSO sodium salt,99%
- XRADYQRMWVBZEH-UHFFFAOYSA-M
- 2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium
-
- MDL: MFCD00070009
- インチ: 1S/C7H17NO7S.Na/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15;/h6,8-12H,1-5H2,(H,13,14,15);/q;+1/p-1
- InChIKey: XRADYQRMWVBZEH-UHFFFAOYSA-M
- ほほえんだ: S(CC(CNC(CO)(CO)CO)O)(=O)(=O)[O-].[Na+]
計算された属性
- せいみつぶんしりょう: 281.05500
- どういたいしつりょう: 281.05451730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 279
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 159Ų
じっけんとくせい
- PSA: 158.53000
- LogP: -2.33050
- 酸性度係数(pKa): 7.6(at 25℃)
2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T28640-25g |
Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate |
105140-25-8 | 99% | 25g |
¥758.0 | 2023-09-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T820046-100g |
TAPSO sodium salt |
105140-25-8 | 99% | 100g |
¥1,298.00 | 2022-09-28 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ST0622-5g |
2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium |
105140-25-8 | ≥99% | 5g |
¥95元 | 2023-09-15 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S16045-25g |
TAPSO sodium salt |
105140-25-8 | ,98% | 25g |
¥380.00 | 2022-01-07 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S16045-100g |
TAPSO sodium salt |
105140-25-8 | ,98% | 100g |
¥1200.00 | 2022-01-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015674-5g |
TAPSO (sodium) |
105140-25-8 | 97% | 5g |
¥58.00 | 2024-08-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T820046-5g |
TAPSO sodium salt |
105140-25-8 | 99% | 5g |
¥128.00 | 2022-09-28 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ST0622-25g |
2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium |
105140-25-8 | ≥99% | 25g |
¥330元 | 2023-09-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296446C-2 kg |
TAPSO, Sodium Salt, |
105140-25-8 | 2kg |
¥15,794.00 | 2023-07-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015674-25g |
TAPSO (sodium) |
105140-25-8 | 97% | 25g |
¥193.00 | 2024-08-09 |
2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium 関連文献
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodiumに関する追加情報
Introduction to 2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium (CAS No. 105140-25-8)
2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium, identified by its CAS number 105140-25-8, is a specialized compound with significant applications in the field of pharmaceuticals and biotechnology. This compound, characterized by its unique sulfonate and hydroxyl functional groups, has garnered attention for its potential in drug development and therapeutic interventions.
The molecular structure of 2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium incorporates multiple hydroxyl and sulfonate groups, which contribute to its versatility in chemical interactions. These functional groups enable the compound to act as a chelating agent, a buffer, and a stabilizing agent in various biochemical processes. The presence of multiple hydroxyl groups enhances its solubility in water, making it an attractive candidate for aqueous-based formulations.
In recent years, research has highlighted the compound's potential in modulating biological pathways associated with inflammation and oxidative stress. Studies have demonstrated that derivatives of this compound can interact with cellular receptors and enzymes, thereby influencing metabolic processes. The sulfonate group, in particular, plays a crucial role in these interactions by providing a negative charge that facilitates binding to specific targets.
One of the most promising applications of 2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium is in the development of anti-inflammatory agents. Researchers have observed that it can inhibit the activity of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is attributed to its ability to disrupt signaling pathways that lead to inflammation. Additionally, its stability under various pH conditions makes it suitable for formulation in both oral and injectable medications.
The compound's chelating properties have also been explored in the context of metal ion therapy. Certain metal ions, such as iron and copper, are essential for cellular function but can be toxic when present in excessive amounts. By binding to these ions, 2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium can help maintain homeostasis within cells. This property is particularly relevant in conditions where metal ion dysregulation is a contributing factor.
Evidence from preclinical studies suggests that this compound may also have neuroprotective effects. In models of neurodegenerative diseases, it has been shown to reduce oxidative damage to neurons and protect against apoptosis. The exact mechanisms behind these effects are still under investigation, but they likely involve interactions with antioxidant enzymes and modulation of mitochondrial function.
The pharmaceutical industry has taken note of these findings and is actively exploring synthetic derivatives of 2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium for novel drug candidates. By modifying its molecular structure, researchers aim to enhance its bioavailability, target specificity, and therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate these findings into clinical applications.
The synthesis of 2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to optimize yield and purity. These techniques include catalytic hydrogenation, nucleophilic substitution reactions, and controlled polymerization processes. The resulting compound is then purified through crystallization or chromatography to meet pharmaceutical-grade standards.
The safety profile of 2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium has been evaluated through extensive toxicity studies. Preliminary results indicate that it exhibits low toxicity at therapeutic doses when administered orally or intravenously. However, further studies are needed to assess long-term effects and potential side reactions. These studies will provide critical insights into its suitability for human use across different therapeutic contexts.
The environmental impact of producing and disposing of this compound is also a consideration in its development. Efforts are being made to implement green chemistry principles during synthesis to minimize waste generation and reduce reliance on hazardous reagents. Additionally, research is ongoing into biodegradable formulations that can safely break down after use.
In conclusion, 2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium (CAS No. 105140-25-8) represents a promising compound with diverse applications in pharmaceuticals and biotechnology. Its unique chemical properties make it valuable for modulating inflammatory responses, chelating metal ions, and protecting against oxidative stress. Ongoing research continues to uncover new therapeutic potentials for this compound as it moves closer to clinical translation.
105140-25-8 (2-Hydroxy-3-2-hydroxy-1,1-bis(hydroxymethyl)ethylaminopropane-1-sulfonate sodium) 関連製品
- 68399-79-1(2-Hydroxy-3-((1-hydroxy-2-methylpropan-2-yl)amino)propane-1-sulfonic acid)
- 1805324-14-4(Ethyl 6-(difluoromethyl)-3-methylpyridine-2-acetate)
- 1797725-04-2(N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide)
- 105290-53-7(Ethyl 4-chloro-5-cyano-2-hydroxybenzoate)
- 1909308-36-6(2-5-(difluoromethyl)-1,2-oxazol-3-ylpropan-2-amine hydrochloride)
- 1251559-54-2(N-(3-acetylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide)
- 2168114-57-4(3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid)
- 62423-75-0(Benzoic acid, 3-(2-bromo-1-oxopropyl)-)
- 52535-69-0(ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
- 1804428-20-3(2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride)




